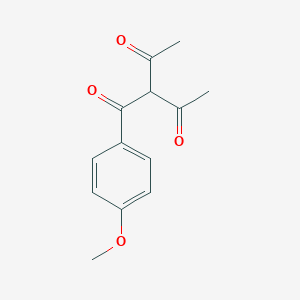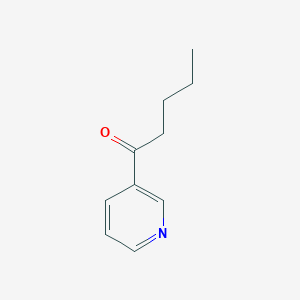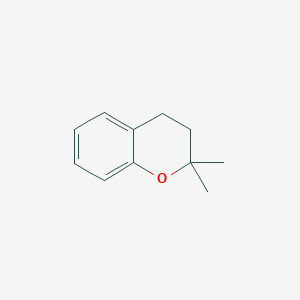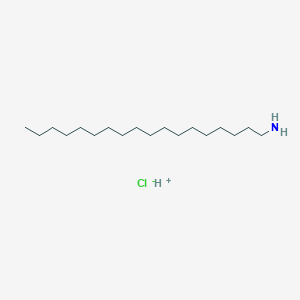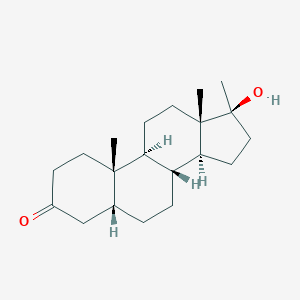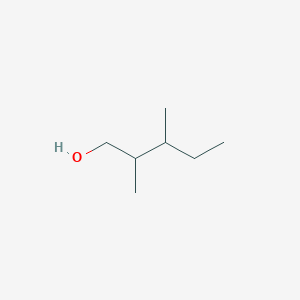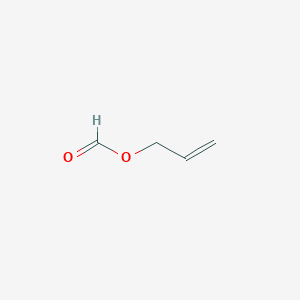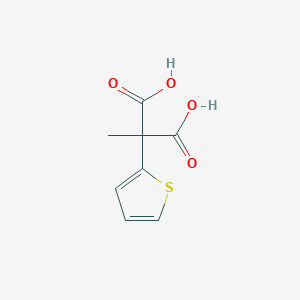
Methyl(2-thienyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-thienyl)malonic acid is an organic compound with the molecular formula C8H8O4S. It is also known as 2-Thienylmalonic acid methyl ester. The compound has a thienyl ring attached to the malonic acid moiety. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Methyl(2-thienyl)malonic acid has been shown to exhibit various biological activities. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Efectos Bioquímicos Y Fisiológicos
Methyl(2-thienyl)malonic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase alertness. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl(2-thienyl)malonic acid has several advantages for lab experiments. It is readily available, easy to handle, and exhibits high purity and stability. However, the compound has some limitations, including its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research and development of Methyl(2-thienyl)malonic acid. These include the synthesis of novel derivatives with enhanced biological activity, the investigation of its potential applications in the treatment of neurological disorders, and the development of new methods for its synthesis. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of the compound.
In conclusion, Methyl(2-thienyl)malonic acid is a versatile compound with numerous potential applications in scientific research. Its unique properties make it an attractive building block for the synthesis of various organic compounds and materials. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of Methyl(2-thienyl)malonic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-thiophenecarboxylic acid with methyl malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
Methyl(2-thienyl)malonic acid has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. The compound has also been used as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Propiedades
Número CAS |
126899-44-3 |
|---|---|
Nombre del producto |
Methyl(2-thienyl)malonic acid |
Fórmula molecular |
C8H8O4S |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-methyl-2-thiophen-2-ylpropanedioic acid |
InChI |
InChI=1S/C8H8O4S/c1-8(6(9)10,7(11)12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
ZAKIIHLBNJRPFO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CS1)(C(=O)O)C(=O)O |
Sinónimos |
Methyl-2-thienylpropanedioic Acid; 2-Methyl-2-(2-thienyl)propanedioic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



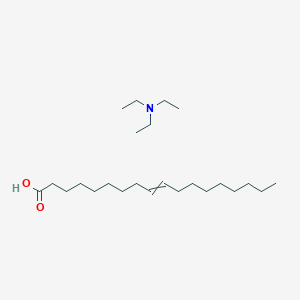
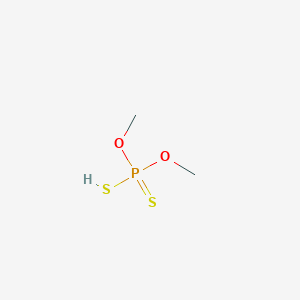
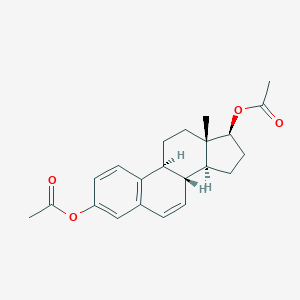
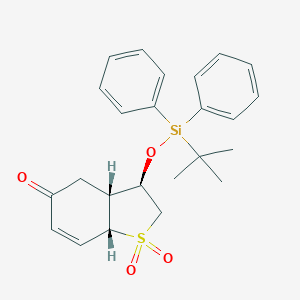
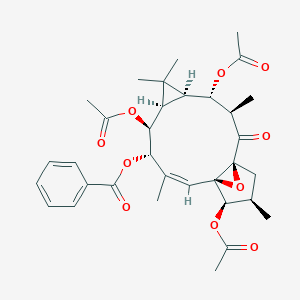
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
